molecular formula C48H48F4N8O10S2 B15385322 Pantoprazole impurity 3 and 4

Pantoprazole impurity 3 and 4

Cat. No.: B15385322
M. Wt: 1037.1 g/mol
InChI Key: UMNTZMQCMBALAE-UHFFFAOYSA-N
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Description

Pantoprazole, a proton pump inhibitor (PPI), is prone to degradation and synthesis-related impurities. Among these, Impurity 3 (CAS: 957470-58-5, C₂₄H₂₄F₂N₄O₅S, MW: 518.54) and Impurity 4 (C₂₄H₂₄F₂N₄O₅S, MW: 518.54) are structurally related but distinct compounds.

Properties

Molecular Formula

C48H48F4N8O10S2

Molecular Weight

1037.1 g/mol

IUPAC Name

5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazole;6-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazole

InChI

InChI=1S/2C24H24F2N4O5S/c1-31-19-7-9-27-16(21(19)33-3)12-30-18-6-5-14(35-23(25)26)11-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17;1-31-19-7-9-27-16(21(19)33-3)12-30-18-11-14(35-23(25)26)5-6-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17/h2*5-11,23H,12-13H2,1-4H3

InChI Key

UMNTZMQCMBALAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC.COC1=C(C(=NC=C1)CN2C3=C(C=CC(=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pantoprazole Impurities

Key Observations :

  • Impurity 3 and 4 differ from sulfone (A), sulfide (B), and dimer (E) impurities in molecular weight and structural complexity.
  • Unlike dimeric Impurity E, which forms via oxidative coupling, Impurities 3 and 4 likely arise from alkylation or condensation reactions during synthesis .

Analytical Detection and Stability

HPLC Retention Times and Methods:
Impurity Retention Time (min) Detection Method
Impurity 3 Not reported Likely requires specialized chiral or reverse-phase HPLC
Impurity 4 Not reported Similar to Impurity 3
Pantoprazole N-oxide 6.0 HPLC-DAD at 290 nm
Sulfone (Impurity A) 15.8 HPLC-DAD at 290 nm

Stability Notes:

Regulatory and Pharmacopeial Limits

The United States Pharmacopeia (USP) specifies limits for impurities in pantoprazole sodium:

Impurity USP Limit (%)
Related Compound A (Sulfone) ≤0.20
Related Compound B (Sulfide) ≤0.15
Related Compound E (Dimer) ≤0.10
Impurities 3 and 4 Not listed in current monographs

Implications :

  • The absence of Impurities 3 and 4 in pharmacopeial guidelines suggests they are either controlled via process optimization or require updated regulatory scrutiny .

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